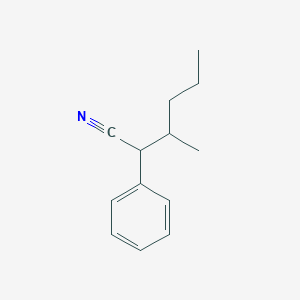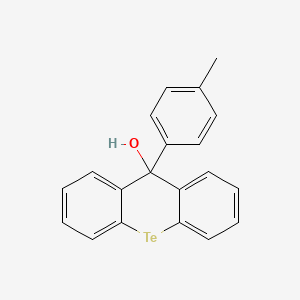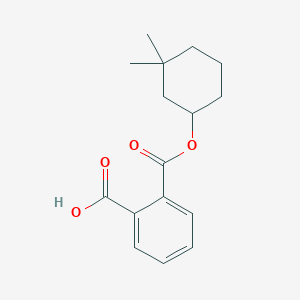
N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methoxyphenyl group and a dichloro-oxoisoquinolinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a phenyl ring.
Synthesis of the 5,7-dichloro-1-oxoisoquinolin-2(1H)-yl intermediate: This step involves the chlorination of isoquinoline followed by oxidation to introduce the oxo group.
Coupling reaction: The final step involves coupling the two intermediates using acylation reactions under controlled conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide: can be compared with other acetamides and isoquinoline derivatives.
Similar compounds: N-(5-Chloro-2-methoxyphenyl)acetamide, 2-(5,7-Dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
853319-78-5 |
|---|---|
分子式 |
C18H13Cl3N2O3 |
分子量 |
411.7 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C18H13Cl3N2O3/c1-26-16-3-2-10(19)8-15(16)22-17(24)9-23-5-4-12-13(18(23)25)6-11(20)7-14(12)21/h2-8H,9H2,1H3,(H,22,24) |
InChIキー |
MDALBFSPVXWWIF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C(C2=O)C=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)






![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)
